Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride
Overview
Description
Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride is a useful research compound. Its molecular formula is C7H16Cl3NO and its molecular weight is 236.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride, also known as Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine hydrochloride, is an alkylating agent . Its primary targets are DNA molecules, specifically the N7 nitrogen on the DNA base guanine . The compound’s action on DNA molecules plays a crucial role in its therapeutic effects.
Mode of Action
The compound works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in the disruption of DNA replication and transcription, which can lead to cell death, particularly in fast-growing cells such as cancer cells .
Biochemical Pathways
The compound affects the DNA replication pathway, leading to the formation of DNA interstrand crosslinks (ICLs). These ICLs are extremely cytotoxic lesions that form covalent bonds between two opposing DNA strands, blocking DNA replication and transcription . The formation of ICLs triggers cellular signaling and repair cascades that can lead to resistance to treatment with crosslinking agents .
Pharmacokinetics
Similar compounds, such as nitrogen mustards, are known to have a short biological half-life and are primarily excreted through the kidneys
Result of Action
The result of the compound’s action is the disruption of DNA replication and transcription, which can lead to cell death. This is particularly effective against fast-growing cells, such as cancer cells . The compound’s action can also trigger cellular signaling and repair cascades, which can lead to resistance to treatment .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of similar compounds has been found to significantly increase from a neutral environment to a pH of 12.5 . Additionally, the concentration of the compound can also influence its hydrolysis in a neutral environment .
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-methoxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2NO.ClH/c1-11-7-6-10(4-2-8)5-3-9;/h2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXKDGBUUPMWIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCCl)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182126 | |
Record name | Triethylamine, 2,2'-dichloro-2''-methoxy-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27807-62-1 | |
Record name | Triethylamine, 2,2'-dichloro-2''-methoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027807621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethylamine, 2,2'-dichloro-2''-methoxy-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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